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Compound of Interest

Compound Name: FR-190997

Cat. No.: B1674017

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR-190997 is a non-peptide, selective partial agonist of the bradykinin B2 receptor. It has
demonstrated potent antiproliferative activity in breast cancer cell lines and is also investigated
for its effects on intraocular pressure. These application notes provide detailed protocols for the
in vitro assessment of FR-190997's effects on cell viability and its mechanism of action through
key signaling pathways.

Data Presentation

Table 1: Antiproliferative Activity of FR-190997 in Breast
Cancer Cell Lines

Cell Line Cancer Type Assay IC50 (pM) Citation
Breast
Adenocarcinoma o
MCF-7 Cell Viability 2.14 [1]
(ER+, PR+,
HER2-)

Triple-Negative
Breast Cancer o

MDA-MB-231 Cell Viability 0.08 [1]
(ER-, PR-,

HER2-)
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Experimental Protocols
Cell Culture of MCF-7 and MDA-MB-231 Cells

1.1. Materials

MCF-7 and MDA-MB-231 cell lines (ATCC)

e MCF-7 Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with
10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-
Streptomycin.

e MDA-MB-231 Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented
with 10% FBS and 1% Penicillin-Streptomycin.

* Phosphate Buffered Saline (PBS), sterile

e 0.25% Trypsin-EDTA

o Cell culture flasks, plates, and other sterile consumables
e Humidified incubator at 37°C with 5% CO2

1.2. Protocol for Cell Maintenance

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

e Monitor cell growth daily and change the medium every 2-3 days.

e When cells reach 80-90% confluency, subculture them.

¢ To subculture, aspirate the old medium and wash the cells once with sterile PBS.

e Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
o Neutralize the trypsin by adding 7-8 mL of the respective complete growth medium.

o Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
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Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks
at the desired split ratio (e.g., 1:3 or 1:6).

Cell Viability Assay (MTT Assay)

This protocol is a general method that can be adapted for assessing the cytotoxic effects of FR-
190997.

2.1. Materials

MCF-7 or MDA-MB-231 cells

Complete growth medium

FR-190997 (stock solution prepared in DMSO)

96-well clear flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader

2.2. Protocol

Seed 5 x 1083 cells per well in a 96-well plate in 100 pyL of complete growth medium and
incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of FR-190997 in the appropriate complete growth medium.

After 24 hours, remove the medium and add 100 pL of the FR-190997 dilutions to the
respective wells. Include a vehicle control (medium with the same concentration of DMSO as
the highest FR-190997 concentration).

Incubate the plates for 48-72 hours at 37°C and 5% CO2.
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After the incubation period, add 10 pL of MTT solution to each well and incubate for 4 hours
at 37°C.

Carefully remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Calcium Mobilization Assay

This is a general protocol for measuring intracellular calcium mobilization upon B2 receptor
activation, which can be adapted for FR-190997.

3.1. Materials

Cells expressing bradykinin B2 receptors (e.g., MDA-MB-231)
Fluo-4 AM or other suitable calcium indicator dye

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Probenecid

FR-190997

96-well black, clear-bottom plates

Fluorescence plate reader with injection capabilities

3.2. Protocol

e Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent
monolayer on the day of the assay.

e On the day of the assay, prepare a loading buffer containing Fluo-4 AM and probenecid in
HBSS.
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» Aspirate the culture medium and add the loading buffer to each well.
e Incubate the plate at 37°C for 60 minutes in the dark.
e Wash the cells with HBSS containing probenecid.

o Place the plate in a fluorescence plate reader and set the instrument to record fluorescence
intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

» Establish a baseline fluorescence reading.

« Inject a solution of FR-190997 at the desired concentration and continue to record the
fluorescence to measure the change in intracellular calcium concentration.

Prostaglandin E2 (PGE2) Production Assay

This is a general protocol to measure PGE2 release, a downstream effect of B2 receptor
activation, and can be adapted for FR-190997.

4.1. Materials

Cells known to produce PGE2 upon B2 receptor stimulation

Serum-free culture medium

FR-190997

PGE2 ELISA kit

Microplate reader

4.2. Protocol

e Seed cells in a 24-well plate and grow to near confluency.

e Wash the cells with PBS and replace the medium with serum-free medium.

 Incubate the cells for a period to reduce basal PGE2 levels.
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o Treat the cells with various concentrations of FR-190997 for a specified time (e.g., 15-60
minutes).

e Collect the cell culture supernatant.

e Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit,
following the manufacturer's instructions.

Western Blot for ERK Activation

This is a general protocol to assess the phosphorylation of ERK, a key downstream kinase in
the B2 receptor signaling pathway.[2]

5.1. Materials

MDA-MB-231 cells or other suitable cell line

e FR-190997

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

e Protein assay kit (e.g., BCA assay)

o SDS-PAGE gels and electrophoresis equipment

o PVDF membrane and transfer apparatus

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
o HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

5.2. Protocol
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e Seed cells in 6-well plates and grow to 80-90% confluency.

o Treat the cells with FR-190997 at various concentrations and for different time points.
 After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

» Clarify the lysates by centrifugation and determine the protein concentration.

» Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Detect the signal using an ECL substrate and an imaging system.

» Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Signaling Pathways and Experimental Workflows
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Caption: Proposed signaling pathway of FR-190997.
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Caption: General experimental workflow for in vitro evaluation of FR-190997.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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